An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile
This guide provides a comprehensive technical overview of the essential physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and experimental characterization of this molecule, offering insights into its potential behavior in biological systems.
Introduction: The Significance of Triazoles in Drug Discovery
The 1,2,3-triazole moiety is a prominent scaffold in modern medicinal chemistry, valued for its metabolic stability, capacity for hydrogen bonding, and dipole character. These features make it a favorable isostere for other functional groups, contributing to enhanced target binding and improved pharmacokinetic profiles. Derivatives of 1,2,3-triazoles have demonstrated a wide array of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. The subject of this guide, 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, combines this privileged heterocycle with a methoxy-substituted benzyl group and a nitrile functionality, suggesting its potential as a modulator of biological targets. A thorough understanding of its physicochemical properties is paramount for any drug development campaign.
Molecular Identity and Structural Features
1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile is a small organic molecule with the following key identifiers:
| Property | Value | Source |
| CAS Number | 1211592-84-5 | BLDpharm |
| Molecular Formula | C₁₁H₁₀N₄O | BLDpharm |
| Molecular Weight | 214.22 g/mol | BLDpharm |
| SMILES | N#CC1=CN(CC2=CC=C(OC)C=C2)N=N1 | BLDpharm |
The structure comprises a central 1,2,3-triazole ring, which is known to be relatively planar. The benzyl group, substituted with a methoxy group at the para position, and the carbonitrile group at the 4-position of the triazole ring are key determinants of the molecule's electronic and steric properties.
Synthesis Pathway: A "Click Chemistry" Approach
The synthesis of 1,4-disubstituted 1,2,3-triazoles is most efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly reliable, regioselective, and proceeds under mild conditions with high yields. The proposed synthetic route for 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile would involve the reaction of 4-methoxybenzyl azide with propiolonitrile.
Caption: Proposed synthesis of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile.
Physicochemical Properties: Theoretical Predictions and Experimental Protocols
A comprehensive understanding of a compound's physicochemical properties is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited publicly available experimental data for this specific molecule, we present a combination of computationally predicted values and detailed experimental protocols for their determination.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile using established computational models. These values provide a valuable initial assessment for drug development.
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol/Water Partition Coefficient) | ~2.0 - 2.5 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~70-80 Ų | Suggests good potential for oral bioavailability (typically < 140 Ų). |
| Aqueous Solubility (logS) | -3 to -4 | Predicts low to moderate aqueous solubility. |
| pKa (most basic) | ~1.5 - 2.5 (Triazole nitrogen) | The triazole ring is weakly basic. |
| Number of Hydrogen Bond Donors | 0 | |
| Number of Hydrogen Bond Acceptors | 5 (3 triazole nitrogens, 1 ether oxygen, 1 nitrile nitrogen) | |
| Number of Rotatable Bonds | 3 | Contributes to conformational flexibility. |
Melting Point
The melting point is a fundamental indicator of a compound's purity and lattice energy. For crystalline solids, a sharp melting point range is expected.
Experimental Protocol: Capillary Melting Point Determination
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Sample Preparation: A small amount of the dry, crystalline compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated digital melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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A rapid heating rate is initially used to approach the expected melting point.
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The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting point range.
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Rationale: This method provides a precise and reproducible measurement of the melting point. A narrow melting range is indicative of high purity.
Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility are important to assess.
Experimental Protocol: Kinetic Solubility Determination by Nephelometry
This high-throughput method assesses the solubility of a compound under non-equilibrium conditions, which can be representative of early drug discovery screening.
Caption: Workflow for kinetic solubility determination.
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This method determines the equilibrium solubility of a compound and is considered the gold standard.
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Sample Preparation: An excess amount of the solid compound is added to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
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Equilibration: The suspension is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
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Separation: The undissolved solid is removed by centrifugation and/or filtration.
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Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as HPLC-UV or LC-MS.
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Rationale: This method ensures that the measured solubility represents the true equilibrium state, providing a more accurate value for biopharmaceutical assessment.
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for metabolism.
Experimental Protocol: Shake-Flask Method for logP Determination
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System Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation of the phases.
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Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase.
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Equilibration: The mixture is shaken vigorously for a set period to allow for partitioning between the two phases to reach equilibrium.
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Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
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Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
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Calculation: logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Ionization Constant (pKa)
The pKa value indicates the extent of ionization of a compound at a given pH. This is critical for understanding its solubility, absorption, and interaction with biological targets.
Experimental Protocol: Potentiometric Titration
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Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH electrode.
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Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve.
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Rationale: This method directly measures the change in pH as the compound is protonated or deprotonated, providing an accurate determination of the pKa.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure.
Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:
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δ ~ 8.0-8.2 ppm (s, 1H): Triazole C-H proton.
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δ ~ 7.2-7.4 ppm (d, 2H): Aromatic protons ortho to the CH₂ group.
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δ ~ 6.8-7.0 ppm (d, 2H): Aromatic protons ortho to the methoxy group.
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δ ~ 5.5-5.7 ppm (s, 2H): Methylene (CH₂) protons.
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δ ~ 3.8-3.9 ppm (s, 3H): Methoxy (OCH₃) protons.
Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:
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δ ~ 160 ppm: Aromatic carbon attached to the methoxy group.
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δ ~ 145-150 ppm: Triazole carbon attached to the nitrile group.
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δ ~ 128-130 ppm: Aromatic CH carbons.
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δ ~ 125-128 ppm: Quaternary aromatic carbon.
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δ ~ 120-125 ppm: Triazole CH carbon.
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δ ~ 114-116 ppm: Aromatic CH carbons.
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δ ~ 110-115 ppm: Nitrile (CN) carbon.
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δ ~ 55-56 ppm: Methoxy (OCH₃) carbon.
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δ ~ 53-55 ppm: Methylene (CH₂) carbon.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands (cm⁻¹):
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~2230-2250 cm⁻¹: C≡N (nitrile) stretch.
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~3100-3150 cm⁻¹: =C-H (aromatic and triazole C-H) stretch.
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~2850-3000 cm⁻¹: C-H (aliphatic CH₂ and CH₃) stretch.
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~1610, 1510, 1450 cm⁻¹: C=C (aromatic ring) stretching vibrations.
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~1250 cm⁻¹: C-O (aryl ether) asymmetric stretch.
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~1030 cm⁻¹: C-O (aryl ether) symmetric stretch.
High-Resolution Mass Spectrometry (HRMS)
HRMS is used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
Expected Result: The measured monoisotopic mass should be within 5 ppm of the calculated exact mass for C₁₁H₁₀N₄O.
Conclusion
This technical guide has outlined the key physicochemical properties of 1-(4-Methoxy-benzyl)-1H-triazole-4-carbonitrile, providing a framework for its synthesis, characterization, and evaluation in a drug discovery context. The combination of theoretical predictions and detailed experimental protocols offers a robust approach to understanding the behavior of this promising molecule. The presented data and methodologies will aid researchers in making informed decisions during the lead optimization process and in the development of novel therapeutics based on the versatile 1,2,3-triazole scaffold.
References
- Supporting Information for a related manuscript.
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Shamsudin, R., et al. (2016). 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile: crystal structure, Hirshfeld surface analysis and energy-minimization calculations. IUCrData, 1(6). [Link]
- Supplementary Information - The Royal Society of Chemistry.
-
Parashchuk, O. O., et al. (2023). Methods of synthesis of 1,2,4-triazole derivatives with methoxyphenyl and study the spectrum of their pharmacological activity. Current issues in pharmacy and medicine: science and practice, (2), 125-128. [Link]
-
Fai, L. K., et al. (2022). 4-(4-(((1H-Benzo[d]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. Molbank, 2022(3), M1450. [Link]
-
PubChem. 1-(4-Methoxybenzoyl)-1H-benzotriazole. PubChem. [Link]
-
PubChem. 1-Benzyl-4-(4-methoxyphenyl)-1h-1,2,3-triazole. PubChem. [Link]
-
Taha, M., et al. (2016). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Molecules, 21(11), 1432. [Link]
- US Patent. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
Kumar, R., et al. (2014). Crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 1), o58–o59. [Link]
-
Tutar, Y., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 27(15), 4983. [Link]
-
Kaur, R., et al. (2019). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 88, 102932. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). HMDB. [Link]
